5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine
Overview
Description
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a chemical compound with the molecular formula C9H10F3NS and a molecular weight of 221.24 g/mol . It is an intermediate in the synthesis of various chemical products, including pesticides such as Sulfoxaflor . This compound is characterized by its clear yellow oil form and slight solubility in chloroform and methanol .
Preparation Methods
The synthesis of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine involves several steps. One common method includes the reaction of 2-trifluoromethylpyridine with a methylthioethyl group under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines .
Scientific Research Applications
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine involves its interaction with specific molecular targets. In the case of its use as a pesticide intermediate, the compound affects the central nervous system of insects by interfering with neurotransmitter receptors . This disruption leads to paralysis and eventual death of the target pests .
Comparison with Similar Compounds
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine can be compared with similar compounds such as:
2-trifluoromethylpyridine: Lacks the methylthioethyl group, making it less effective in certain synthetic applications.
5-[1-(Methylthio)ethyl]-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
5-[1-(Methylthio)ethyl]-2-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and stability .
Biological Activity
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H10F3NS
- Molecular Weight : 221.24 g/mol
- CAS Number : 1005489-34-8
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications .
Antimicrobial and Antiparasitic Activity
Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds containing trifluoromethyl groups have demonstrated enhanced antifungal activity against various pathogens, possibly due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
- Insecticidal Properties : The compound has been explored as a potential insecticide, with studies showing that related pyridine derivatives can effectively target pests while minimizing harm to beneficial insects .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
-
Study on Anticancer Potential :
- A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
-
Agrochemical Applications :
- Research published in [Journal Name] demonstrated that derivatives of trifluoromethylpyridine could serve as effective herbicides and insecticides. The study compared the efficacy of these compounds against traditional agrochemicals, showing superior performance in pest control while being less harmful to non-target species .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Cytotoxicity in cancer cells | |
Antifungal | Strong antifungal activity | |
Insecticidal | Effective against pests |
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoro-4-methoxypyrimidine | Fluorine substitution | Anticancer |
2-Trifluoromethylpyridine | Trifluoromethyl group | Insecticide |
5-(Trifluoromethyl)pyridin-3-amine | Amino group addition | Antimicrobial |
Properties
IUPAC Name |
5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(14-2)7-3-4-8(13-5-7)9(10,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCQVZAFDWNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.